
Morinidazole
Description
Historical Context of Nitroimidazole Antimicrobials and Morinidazole Development
The history of nitroimidazole antimicrobials dates back to the 1950s with the isolation of azomycin, a natural product with activity against Trichomonas vaginalis. nih.govnih.govcambridge.org This discovery paved the way for the development of synthetic nitroimidazoles, with metronidazole being the first to be introduced into clinical practice in the late 1950s. nih.govcambridge.org Metronidazole proved effective against T. vaginalis and later against Entamoeba histolytica and anaerobic bacteria like Bacteroides fragilis and Clostridium difficile. nih.govcambridge.org Other nitroimidazoles such as tinidazole and ornidazole followed, expanding the therapeutic options for anaerobic and parasitic infections. oup.comnih.gov
This compound represents a newer generation of nitroimidazole drugs. nih.gov It was developed through collaborative research efforts, including those involving Roche and pharmaceutical companies in China. patsnap.com Approved for use in China in 2014, this compound is indicated for the treatment of bacterial infections, including appendicitis and pelvic inflammatory disease caused by anaerobic bacteria, as well as amoebiasis and trichomoniasis. newdrugapprovals.orgveeva.com Its development aimed to build upon the established efficacy of earlier nitroimidazoles while potentially offering improved properties. patsnap.comnih.gov
Evolution of Antimicrobial Therapy and the Role of Novel Nitroimidazoles
Antimicrobial therapy has continuously evolved in response to the persistent challenge of infectious diseases and the emergence of drug resistance. nih.govacs.org While nitroimidazoles have been a cornerstone in treating anaerobic and certain parasitic infections for decades, the rise of resistance to established drugs like metronidazole has highlighted the need for new agents within this class. nih.govnih.govpnas.org
Novel nitroimidazoles like this compound play a role in this evolving landscape by potentially offering enhanced activity against resistant strains or possessing improved pharmacological profiles. patsnap.comnih.govnih.gov The development of new nitroimidazole derivatives with structural diversity is an area of ongoing research to overcome resistance and expand the spectrum of activity. nih.govpnas.org For example, research into nitroimidazoles linked to indolin-2-one substituents has shown unexpected activity against aerobic bacteria, suggesting novel mechanisms of action beyond the classical anaerobic activation. nih.gov
Current Research Trajectories and Future Directions for this compound
Current research on this compound focuses on several key areas, including its efficacy against a range of pathogens, its pharmacological properties, and its potential in specific clinical scenarios. Studies have investigated its activity against anaerobic bacteria commonly found in infections such as pelvic inflammatory disease and appendicitis. nih.govnewdrugapprovals.orgtargetmol.com Research indicates that this compound exhibits significant activity against species like Bacteroides fragilis, Finegoldia magna, Bacteroides thetaiotaomicron, and Prevotella bivia. nih.gov
Furthermore, studies are exploring this compound's potential applications beyond its currently approved indications. Research has investigated its use in the prophylaxis of surgical infections and its effectiveness against antibiotic-resistant strains. patsnap.com The potential of this compound as an antiparasitic agent is also being explored, with studies showing activity against Trichomonas vaginalis and Giardia lamblia. smolecule.comtargetmol.com
Pharmacokinetic studies are ongoing to understand how this compound is processed by the body, including its metabolism and excretion. researchgate.netnih.govasm.orgnih.gov Research has shown that this compound undergoes extensive metabolism, primarily through N+-glucuronidation and sulfation, resulting in conjugated metabolites. researchgate.netnih.govasm.orgnih.govmedchemexpress.com Studies have also investigated the impact of factors like renal impairment on the pharmacokinetics of this compound and its metabolites, identifying the involvement of renal uptake transporters like OAT1 and OAT3 in the clearance of its conjugated metabolites. nih.govnih.gov
Future directions for this compound research are likely to involve further exploration of its full spectrum of activity, including against drug-resistant organisms and other types of infections. xinchem.compatsnap.com Research into potential new applications, such as in surgical prophylaxis or against specific parasitic infections, is also anticipated. smolecule.compatsnap.com Continued investigation into its metabolic pathways and potential drug interactions will be crucial for optimizing its clinical use. researchgate.netnih.govnih.gov Additionally, research into process-related impurities is being conducted to ensure the quality control of this compound production. patsnap.comresearchgate.net
Key Research Findings on this compound Activity
Pathogen | Activity | Source |
Anaerobic bacteria | Effective against various species | xinchem.compatsnap.com |
Bacteroides fragilis | Sensitive | patsnap.comnih.gov |
Clostridium species | Effective | smolecule.compatsnap.com |
Finegoldia magna | Sensitive | nih.gov |
Bacteroides thetaiotaomicron | Sensitive | nih.gov |
Prevotella bivia | Sensitive | nih.gov |
Trichomonas vaginalis | Activity shown in vitro and in vivo | smolecule.comtargetmol.com |
Giardia lamblia | Potential effectiveness suggested in vitro | smolecule.comtargetmol.com |
Entamoeba histolytica | Activity shown in vitro and in vivo | targetmol.com |
Pharmacokinetic Characteristics of this compound and Metabolites
Compound/Metabolite | Primary Metabolic Pathway | Renal Clearance in Severe Renal Impairment (vs Healthy Subjects) | Renal Transporters Involved (Metabolites) | Source |
This compound | N+-glucuronidation, Sulfation | AUC 1.5 times higher | Not a substrate for OAT1, OAT3, OCT2 | nih.govnih.govmedchemexpress.comnih.gov |
M7 (Sulfate conjugate) | Sulfation | CLR 85.3% lower, AUC 15.1 times higher | OAT1, OAT3 | nih.govnih.gov |
M8-1 (N+-glucuronide of S-morinidazole) | N+-glucuronidation | CLR 92.5% lower, AUC 20.4 times higher | OAT3 | nih.govnih.gov |
M8-2 (N+-glucuronide of R-morinidazole) | N+-glucuronidation | CLR 92.2% lower, AUC 17.4 times higher | OAT3 | nih.govnih.gov |
Note: The tables above are representations of data discussed in the text and linked sources.
Propriétés
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92478-27-8 | |
Record name | Morinidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morinidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigations of Morinidazole
In Vitro Antimicrobial Spectrum and Activity
Preclinical studies have evaluated the efficacy of morinidazole against a range of anaerobic bacterial strains and protozoal organisms. Its activity has also been compared to other commonly used nitroimidazole derivatives.
Susceptibility of Anaerobic Bacterial Strains
This compound demonstrates potent activity against obligate anaerobic bacteria. It has shown efficacy against various species, including Bacteroides fragilis, Clostridium species, Veillonella parvula, Actinomyces dentocariosus, Porphyromonas gingivalis, Bacteroides thetaiotaomicron, and Prevotella melaninogenica. patsnap.comacademicjournals.org Studies have indicated that this compound has obvious antibacterial activity against tested anaerobic bacteria, with the antibacterial effect against most tested strains being sensitive. nih.gov
Efficacy against Protozoal Organisms (e.g., Trichomonas vaginalis, Entamoeba histolytica)
This compound appears to show greater antiparasitic potency against Trichomonas vaginalis and amoebic protozoa compared to metronidazole in vitro. nih.gov It is indicated for the treatment of amoebiasis and trichomoniasis. asm.org Nitroimidazole derivatives, including this compound, are active against protozoa such as Trichomonas vaginalis and Entamoeba histolytica. nih.govmims.commims.com
Comparative Efficacy with Other Nitroimidazole Derivatives (e.g., Metronidazole, Ornidazole, Tinidazole)
In vitro and in vivo pharmacodynamic tests have indicated that the antimicrobial activity of this compound against isolated pathogenic anaerobes is stronger than or equal to those of metronidazole, tinidazole, and ornidazole. nih.gov Specifically, its efficacy against Clostridium perfringens, Bacteroides fragilis, Veillonella parvula, Bacteroides distasonis, Bacteroides ovatus, Bacteroides vulgatus, and Bacteroides melaninogenicus is reported to be equal to that of ornidazole and superior to those of metronidazole and tinidazole. asm.org Some research suggests that this compound has higher in vitro antibacterial activity than metronidazole, ornidazole, and other nitroimidazoles. nih.govresearchgate.net
Minimum Inhibitory Concentration (MIC) Determinations
Studies have determined the minimum inhibitory concentrations (MICs) of this compound against various anaerobic bacteria. For Peptostreptococcus anaerobius and Veillonella parvula, the MIC range was 0.25-1.0 mg/L, with a mean MIC of 0.31 ± 0.13 mg/L for Veillonella parvula. academicjournals.org The MIC for Actinomyces dentocariosus was reported as 0.25 mg/L. academicjournals.org These values were noted to be far below the peak saliva concentration of this compound in a study. academicjournals.org MIC values of this compound against anaerobes isolated in clinical tests have been reported to range from 1 to 8 μg/mL. researchgate.net
Here is a table summarizing some reported MIC data:
Species of Anaerobic Bacterium | This compound MIC (mg/L) |
Peptostreptococcus anaerobius (n=2) | 0.25-1.0 |
Veillonella parvula (n=4) | 0.31 ± 0.13 (0.25-0.5) |
Actinomyces dentocariosus (n=1) | 0.25 |
Various Anaerobes (Clinical Isolates) | 1-8 (µg/mL) |
Mechanistic Elucidation of Antimicrobial Action
The mechanism of action of this compound, similar to other nitroimidazole derivatives, involves reductive activation within susceptible microorganisms. patsnap.com
Reductive Activation Pathways within Anaerobic Microorganisms
This compound enters the cell as an inactive prodrug and is reductively activated by various mechanisms within anaerobic microorganisms. researchgate.net This process involves the transfer of electrons to the nitro group of the molecule by cellular proteins, particularly in anaerobic organisms. patsnap.com This reduction converts this compound into reactive intermediates, including free radicals. patsnap.com These toxic radical species then interact with microbial DNA, causing strand breaks and inhibiting nucleic acid synthesis, ultimately leading to cell death. patsnap.com The selective toxicity of this compound is attributed to its activation primarily within anaerobic cells, minimizing effects on aerobic human cells. patsnap.com The presence of oxygen can compete with nitroimidazoles, potentially leading to a decrease in reductive activation and impaired bactericidal potential under aerobic conditions. researchgate.net
Interaction with Microbial Deoxyribonucleic Acid (DNA) and Nucleic Acid Synthesis Inhibition
This compound exerts its antimicrobial effects primarily through its interaction with microbial DNA. smolecule.compatsnap.com As a nitroimidazole, this compound undergoes a crucial reduction process within susceptible anaerobic organisms. smolecule.compatsnap.comresearchgate.net This reduction, facilitated by the low redox potential characteristic of anaerobic cells and catalyzed by enzymes like nitroreductases, converts the nitro group of this compound into highly reactive intermediates, including free radicals. patsnap.comresearchgate.net
These reactive intermediates are central to this compound's mechanism, as they interact with microbial DNA. patsnap.com This interaction leads to DNA strand breaks and the inhibition of nucleic acid synthesis, which are critical processes for cell replication and survival. patsnap.compatsnap.com The resulting DNA damage ultimately leads to the death of the susceptible microorganisms. smolecule.compatsnap.com This mechanism of disrupting bacterial DNA synthesis is a key aspect of this compound's bactericidal activity. smolecule.com
The interaction with DNA can involve conformational changes in the DNA double helix, although studies on related compounds suggest that this interaction may not be solely due to intercalation. mdpi.com
Free Radical Generation and Cellular Damage
A significant component of this compound's mechanism of action is the generation of reactive intermediates, including free radicals, following its reduction within anaerobic cells. patsnap.com These free radicals are highly reactive chemical species that can cause oxidative damage to various cellular components, including nucleic acids, proteins, and lipids. nih.govyoutube.com
Selective Toxicity Mechanisms in Anaerobic versus Aerobic Cells
This compound exhibits selective toxicity, primarily affecting anaerobic bacteria and certain protozoa while having minimal effects on aerobic human cells. patsnap.com This selectivity is a crucial advantage, minimizing systemic toxicity. smolecule.compatsnap.com
The basis for this selective toxicity lies in the requirement for reductive activation of this compound. patsnap.comresearchgate.net This reductive process, which converts the parent drug into its active, radical-generating intermediates, occurs efficiently only in the low-oxygen, low-redox potential environment found within anaerobic organisms. patsnap.comresearchgate.net Aerobic cells, with their higher oxygen concentrations and different metabolic pathways, lack the necessary conditions and enzymatic machinery (such as abundant nitroreductases) to effectively reduce this compound to its toxic forms. researchgate.net
Therefore, the drug is preferentially activated within anaerobic pathogens, concentrating its damaging effects on these target microorganisms while largely sparing aerobic host cells. smolecule.compatsnap.com This differential activation is a key factor contributing to this compound's therapeutic index and its utility in treating anaerobic infections. patsnap.com
Mechanism Component | Description | Target Organisms |
Reductive Activation | This compound is reduced to reactive intermediates (including free radicals) in low-redox environments. | Anaerobic bacteria, Protozoa |
DNA Interaction | Reactive intermediates cause DNA strand breaks and inhibit nucleic acid synthesis. | Anaerobic bacteria, Protozoa |
Free Radical Generation | Formation of toxic radical species leads to oxidative damage to cellular components. | Anaerobic bacteria, Protozoa |
Selective Activation in Anaerobic Conditions | Activation is significantly more efficient in anaerobic environments due to specific cellular machinery. | Anaerobic bacteria, Protozoa |
Data Table: Key Preclinical Findings on this compound's Mechanism of Action
Study Aspect | Key Finding | Relevance to Mechanism |
Interaction with Microbial DNA | Causes DNA strand breaks and inhibits nucleic acid synthesis. patsnap.compatsnap.com | Primary mechanism of bactericidal activity. smolecule.com |
Generation of Reactive Intermediates | Reduction under anaerobic conditions produces free radicals. patsnap.com | Mediates DNA damage and cellular toxicity. patsnap.comunimib.it |
Selective Toxicity in Anaerobes vs Aerobes | Activation occurs primarily within anaerobic cells, limiting effects on aerobic cells. patsnap.com | Explains targeted action and reduced systemic toxicity. smolecule.compatsnap.com |
In vitro Activity (Example Data) | Effective against Clostridium species and Bacteroides fragilis. smolecule.com | Demonstrates efficacy against key anaerobic pathogens. smolecule.com |
MIC Values (Example Data) | MIC values against tested anaerobes ranged from 1 to 8 μg/mL. nih.gov | Indicates susceptibility of target bacteria. nih.gov |
Pharmacodynamic Principles and Drug Interactions of Morinidazole
Relationship between Pharmacokinetics and Pharmacodynamics
The relationship between pharmacokinetics (what the body does to the drug – absorption, distribution, metabolism, excretion) and pharmacodynamics (what the drug does to the body – its effect on microorganisms) is crucial for optimizing antimicrobial therapy. sahealth.sa.gov.auallucent.com For Morinidazole, understanding how its plasma concentrations change over time (PK) and how these concentrations relate to its ability to inhibit or kill target pathogens (PD) is essential for determining appropriate dosing strategies. Studies have investigated the pharmacokinetics of this compound in healthy subjects and those with impaired renal or hepatic function. nih.govbiorxiv.orgresearchgate.net These studies highlight that altered PK can impact exposure to the parent drug and its metabolites, which could, in turn, influence PD outcomes. For instance, impaired renal function can lead to significantly higher plasma exposure of this compound's metabolites. nih.govresearchgate.net The PK/PD relationship helps establish the exposure-response profile, which is key in drug development and determining effective and safe drug use. allucent.com
Drug-Drug Interactions (DDI)
This compound's potential for drug-drug interactions needs careful consideration when co-administered with other medications. patsnap.com
Interactions with Enzyme Inducers (e.g., Rifampin)
Enzyme inducers, such as rifampin, can potentially decrease the plasma concentrations of co-administered drugs by increasing their metabolism. patsnap.com Studies investigating the interaction between this compound and rifampin in healthy subjects showed that rifampin pretreatment decreased the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of this compound. nih.govdrugbank.comresearchgate.net Specifically, the AUC and Cmax of this compound were decreased by approximately 28% and 23%, respectively, after 6 days of rifampin administration. drugbank.comresearchgate.net Rifampin was found to induce the mRNA level and activity of UGT1A9, an enzyme involved in this compound metabolism, in human hepatocytes. nih.govdrugbank.comnih.gov However, the observed effects of rifampin on this compound plasma exposure were considered to have little clinical significance. nih.govdrugbank.comnih.gov
Interactive Data Table: Effect of Rifampin on this compound Pharmacokinetics
Parameter | This compound Alone | This compound + Rifampin | Percentage Change | Clinical Significance |
AUC | Baseline | Decreased | ~28% Decrease | Little |
Cmax | Baseline | Decreased | ~23% Decrease | Little |
Interactions with Enzyme Inhibitors (e.g., Ketoconazole, Cimetidine)
Conversely, enzyme inhibitors, such as ketoconazole and cimetidine, can increase the plasma concentrations of co-administered drugs by reducing their metabolism. patsnap.com
Studies with ketoconazole showed that it dose-dependently inhibited the formation of this compound's N+-glucuronide metabolites in human hepatocytes. nih.govdrugbank.comnih.gov After co-administration with ketoconazole, the Cmax of this compound's N+-glucuronides decreased, and their AUC was also reduced. drugbank.comresearchgate.net However, the AUC and Cmax of the parent drug (this compound) were not significantly affected by ketoconazole. drugbank.comresearchgate.net The effects of ketoconazole on the plasma exposure of this compound and its main metabolites were considered to have little clinical significance. nih.govdrugbank.comnih.gov
Regarding cimetidine, while direct interaction studies with this compound were not extensively detailed in the provided results, cimetidine is known to increase the serum concentrations of other nitroimidazoles like metronidazole by inhibiting their hepatic metabolism. drugs.com Cimetidine can also inhibit renal transporters like OCT2, which are involved in the renal secretion of some drugs and metabolites. nih.gov
Interactive Data Table: Effect of Ketoconazole on this compound and Metabolite Pharmacokinetics
Parameter | This compound Alone | This compound + Ketoconazole | Percentage Change | Clinical Significance |
This compound AUC | Baseline | Not significantly affected | - | Little |
This compound Cmax | Baseline | Not significantly affected | - | Little |
Metabolite Cmax | Baseline | Decreased | ~23% Decrease | Little |
Metabolite AUC | Baseline | Decreased | ~14% Decrease | Little |
Interactions with Anticoagulants (e.g., Warfarin)
Interactions between this compound and anticoagulants like warfarin have been investigated. While metronidazole, an analog of this compound, has been reported to increase warfarin serum levels and the risk of bleeding, studies specifically on this compound showed no significant effects on the pharmacokinetics and pharmacodynamics of warfarin. nih.govnih.govasm.org A study in healthy volunteers receiving racemic warfarin with and without this compound found that co-administration did not affect the pharmacokinetics of either R-warfarin or S-warfarin. nih.gov
Interactions with Other Antimicrobial Agents (e.g., Levofloxacin, Aztreonam, Etimicin)
This compound may be co-administered with other antimicrobial agents, particularly in the treatment of mixed infections. nih.govasm.org A clinical trial evaluating this compound in combination with levofloxacin for pelvic inflammatory disease involved the co-administration of these two antibiotics. nih.govresearchgate.net While the study focused on efficacy and safety, it highlights the clinical context of using this compound alongside other antimicrobials. nih.govresearchgate.net
For metronidazole, co-administration with levofloxacin can potentially increase the risk of an irregular heart rhythm, although this is considered a relatively rare side effect. drugs.com This interaction is more likely in individuals with pre-existing cardiac conditions or electrolyte disturbances. drugs.com Specific interaction data for this compound with levofloxacin, aztreonam, or etimicin regarding altered pharmacokinetics or increased toxicity were not detailed in the provided search results, beyond the co-administration context with levofloxacin in a clinical trial.
Interactions with Organic Anion Transporter Substrates (e.g., Tenofovir Disoproxil Fumarate)
This compound is a nitroimidazole antimicrobial agent asm.org. Its primary route of excretion is through urine, both as the parent drug and its conjugated metabolites researchgate.netnih.gov. The main transporters involved in the renal secretion of drugs in humans include organic anion transporter (OAT) 1, OAT 3, and organic cation transporter (OCT) 2 researchgate.netnih.gov.
Studies have shown that while this compound itself is not a substrate for OAT1, OAT3, or OCT2, its major conjugated metabolites, specifically the sulfate conjugate (M7) and glucuronide conjugates (M8-1 and M8-2), are substrates for OAT1 and OAT3 researchgate.netnih.govnih.gov. The renal clearance of these conjugated metabolites is significantly higher than that of the parent drug asm.org.
Tenofovir disoproxil fumarate (TDF) is an oral prodrug of tenofovir and is known to be a potent substrate of OATs, which are responsible for its tubular secretion into urine asm.orgnih.govasm.org. Given that this compound and TDF may be co-administered for treating mixed infections, the potential for a drug-drug interaction (DDI) mediated by OATs has been investigated nih.govasm.org.
A study comparing the pharmacokinetics of this compound when administered alone versus concomitantly with multiple doses of TDF in healthy subjects found that this compound exposure was similar between the two groups researchgate.netnih.govasm.org. The area under the curve from 0 hours to infinity (AUC₀-∞) treatment ratio for this compound with TDF compared to this compound alone was 1.01 (90% confidence interval: 0.97, 1.06) researchgate.netnih.govasm.org. No relevant differences were observed in the plasma exposure of this compound metabolites, and the renal clearance of this compound and its metabolites were not affected by tenofovir researchgate.netnih.govasm.org.
These findings suggest that concomitant administration of multiple doses of TDF does not have a clinically relevant effect on the exposure of this compound and its major metabolites in healthy subjects asm.orgasm.org. Potential explanations for this lack of clinical interaction include that the systemic concentration of tenofovir might not have been sufficiently high to inhibit the transport of this compound-conjugated metabolites, or that other transporters might be involved in the renal excretion of this compound and its metabolites asm.orgasm.org.
However, it has been observed that in patients with severe renal impairment, the AUC and reduced renal clearance of this compound's conjugated metabolites are significantly greater compared to healthy subjects asm.org. This is potentially due to reduced expression and/or increased inhibition of renal uptake transporters in these patients nih.govasm.org. Accumulated uremic toxins in renal impairment may also inhibit transporters, particularly OAT3, leading to changes in plasma exposure of relevant substrates nih.govmdpi.com.
The table below summarizes the findings regarding the interaction between this compound and Tenofovir Disoproxil Fumarate in healthy subjects:
Pharmacokinetic Parameter (this compound) | This compound Alone (Healthy Subjects) | This compound + TDF (Healthy Subjects) | AUC₀-∞ Treatment Ratio (MOR+TDF/MOR) | 90% Confidence Interval |
AUC₀-∞ | Similar between groups | Similar between groups | 1.01 | 0.97 - 1.06 |
Plasma Exposure of Metabolites | No relevant differences observed | No relevant differences observed | - | - |
Renal Clearance of MOR and Metabolites | Not affected by TDF | Not affected by TDF | - | - |
Disulfiram-like Reactions with Alcohol
It is advised to avoid alcohol consumption during treatment with this compound and for at least 48 hours after the last dose patsnap.com. This recommendation is based on the potential for alcohol to trigger a disulfiram-like reaction patsnap.com.
A disulfiram-like reaction is an unpleasant response characterized by symptoms such as severe flushing, nausea, vomiting, throbbing headache, chest and abdominal discomfort, and tachycardia umem.orgwikipedia.org. This reaction is caused by the accumulation of acetaldehyde, a toxic metabolite of alcohol wikipedia.orgdrugs.com. Normally, acetaldehyde is broken down by the enzyme aldehyde dehydrogenase drugs.com. Disulfiram, a drug used to deter alcohol consumption, inhibits this enzyme, leading to acetaldehyde buildup wikipedia.orgdrugs.commims.com.
While the association between disulfiram-like reactions and the concomitant use of alcohol with certain nitroimidazole antibiotics like metronidazole has been reported, the mechanism and the extent of this interaction can vary drugs.comnih.govwisc.edu. It was historically thought that metronidazole also inhibited aldehyde dehydrogenase, similar to disulfiram, but this mechanism is now considered potentially incorrect or weak drugs.com. Some studies and case reports suggest the possibility of a disulfiram-like reaction with metronidazole and alcohol, while other controlled data refute this, indicating metronidazole may not reliably increase acetaldehyde levels drugs.comwisc.edu.
Although the specific mechanism by which this compound might cause a disulfiram-like reaction with alcohol is not extensively detailed in the provided search results, the clinical advice to avoid alcohol is consistently mentioned patsnap.com. This suggests a recognized potential for this interaction, similar to that observed or suspected with other nitroimidazole derivatives. Symptoms reported in the context of a disulfiram-like reaction with nitroimidazoles and alcohol include severe nausea, vomiting, flushing, and tachycardia patsnap.com.
It is important for healthcare professionals to be aware of this potential interaction and advise patients to avoid alcohol-containing products, including some oral liquid medications, during this compound therapy and for a period afterward nih.govsinglecare.com.
Clinical Research and Therapeutic Applications of Morinidazole
Clinical Efficacy in Specific Infectious Diseases
Morinidazole has been investigated in clinical trials for its effectiveness in treating various infections, particularly those involving anaerobic pathogens. patsnap.com
Intra-abdominal Infections
This compound is indicated for the treatment of intra-abdominal infections. patsnap.com Intra-abdominal infections can be complex and often involve a mix of aerobic and anaerobic bacteria. mdpi.comresearchgate.net Studies have evaluated the use of nitroimidazole class drugs, including those with similar activity to this compound, in the management of these infections. While specific detailed research findings solely on this compound for intra-abdominal infections beyond its general indication were not extensively available in the search results, the drug's efficacy against key anaerobic pathogens commonly found in these infections, such as Bacteroides fragilis and Clostridium species, supports its use in this context. patsnap.com
Gynecological Infections (e.g., Pelvic Inflammatory Disease)
This compound has been approved for use in pelvic inflammatory disease (PID). centerwatch.comveeva.com PID is an inflammatory condition of the upper genital tract often associated with anaerobic bacteria. veeva.comresearchgate.net A multicenter, double-blind, randomized, non-inferiority study compared the efficacy of intravenous this compound with intravenous ornidazole in women with PID. nih.gov The study included 338 patients, with 312 included in the per protocol set (PPS) analysis. nih.gov
Study Population | This compound Clinical Resolution Rate (PPS) | Ornidazole Clinical Resolution Rate (PPS) |
Women with PID | 96.86% (154/159) nih.gov | 96.73% (148/153) nih.gov |
The clinical resolution rates were found to be comparable between the two groups. nih.gov In the microbiologically valid (MBV) population, the bacteriological success rate for this compound was 100% (32/32) compared to 89.66% (26/29) for ornidazole. nih.gov Another phase IV trial evaluating this compound plus levofloxacin in PID patients reported a clinical cure rate of 82.83% in patients who had not received prior antibiotics and 77.27% in those who had. researchgate.netnih.gov The bacteriological success rate in the MBV population in this study was 87.5%. researchgate.netnih.gov
Skin and Soft Tissue Infections
This compound is indicated for the treatment of skin and soft tissue infections. patsnap.com These infections can also involve anaerobic bacteria. While detailed clinical trial data specifically focusing on this compound for skin and soft tissue infections was not prominently featured in the search results, the drug's established activity against anaerobes suggests its potential utility in cases where these pathogens are involved. patsnap.com Research efforts are ongoing to improve antibiotic selection for patients hospitalized with skin and soft tissue infections, highlighting the importance of appropriate antimicrobial therapy in this area. hcahealthcaretoday.com
Appendicitis (Suppurative or Gangrenous)
This compound has been approved for treating suppurative or gangrenous appendicitis caused by anaerobes. biorxiv.orgcenterwatch.com A phase 4 study was designed to assess the efficacy and safety of this compound in patients with suppurative or gangrenous appendicitis. centerwatch.com A randomized, controlled, double-blind, multi-center clinical trial compared this compound combined with appendectomy to ornidazole combined with appendectomy in treating purulent or gangrenous appendicitis. bvsalud.orgbvsalud.org
Outcome | This compound Group (n=218) | Ornidazole Group (n=219) | P-value |
Clinical healing rate (5-10 days post-medicine withdrawal) | No significant difference bvsalud.org | No significant difference bvsalud.org | > 0.05 bvsalud.org |
Anaerobia clearance rate | No significant difference bvsalud.org | No significant difference bvsalud.org | > 0.05 bvsalud.org |
Overall healing rate | No significant difference bvsalud.org | No significant difference bvsalud.org | > 0.05 bvsalud.org |
Periodontal Diseases
This compound has been explored for its therapeutic effects in patients with periodontal diseases. dp.techacademicjournals.org Periodontal diseases are often associated with specific anaerobic bacteria within the periodontal pocket. academicjournals.org A phase II clinical trial evaluated and compared the therapeutic effects of intravenous this compound and ornidazole in patients with periodontitis. academicjournals.orgacademicjournals.org
Outcome | This compound Group | Ornidazole Group |
Clinical cure rate (Per Protocol Set) | 100.0% academicjournals.org | 100.0% academicjournals.org |
Total anaerobic bacteria clearance | 100.0% academicjournals.org | 91.3% academicjournals.org |
Full recovery rate | 100.0% academicjournals.org | 100.0% academicjournals.org |
The study found no significant difference in clinical cure rate or full recovery rate between the this compound and ornidazole groups. academicjournals.orgacademicjournals.org The total anaerobic bacteria clearance rate was 100.0% for this compound and 91.3% for ornidazole. academicjournals.org The cure rate of this compound was slightly higher than that of ornidazole, although the difference was not statistically significant. academicjournals.orgacademicjournals.org Clinical resistance of anaerobes to this compound was found to be extremely rare in this trial. academicjournals.orgacademicjournals.org
Prophylaxis for Surgical Infections
Recent research has explored the potential applications of this compound in prophylactic measures for surgical infections. patsnap.com Surgical site infections (SSIs) are a significant concern postoperatively, and anaerobic bacteria play a role in their development. nih.gov A multi-center randomized clinical trial investigated the efficacy of this compound plus ceftriaxone compared to ceftriaxone alone in preventing SSIs in class III wounds. nih.gov The study included 459 patients. nih.gov
Outcome | This compound + Ceftriaxone Group | Ceftriaxone Alone Group | P-value |
Surgical Site Infection Rate | 14.49% (31/214) nih.gov | 23.01% (52/226) nih.gov | 0.0224 nih.gov |
Superficial Incisional Infection Rate | 5.61% (12/214) nih.gov | 13.37% (31/232) nih.gov | 0.0042 nih.gov |
Comparative Clinical Trials with Established Antimicrobials
Clinical trials have been conducted to compare the efficacy of this compound with other commonly used nitroimidazole derivatives, such as metronidazole and ornidazole. These studies aim to evaluate its performance relative to established treatments.
This compound versus Metronidazole
While direct comparative trials focusing solely on this compound versus metronidazole were not extensively detailed in the search results, some studies provide context on the comparative activity and the rationale for developing newer nitroimidazoles. Antimicrobial resistance to metronidazole has emerged after decades of widespread use, driving the need for new agents. nih.govfrontiersin.org In vitro and in vivo pharmacodynamic tests have indicated that this compound's antimicrobial activity against isolated pathogenic anaerobes is either stronger than or equal to that of metronidazole. nih.gov
This compound versus Ornidazole
A multicenter, double-blind, randomized, parallel-group, non-inferiority study compared the efficacy of intravenous this compound with intravenous ornidazole in women with pelvic inflammatory disease (PID). researchgate.netresearchgate.netnih.gov The study involved women who received a 14-day course of either this compound or ornidazole. researchgate.netnih.gov
The clinical resolution rates in the per protocol set (PPS) population at the test of cure (TOC) visit (7–30 days post-therapy) were comparable between the two groups. This compound showed a clinical resolution rate of 96.86% (154/159), while ornidazole showed a rate of 96.73% (148/153). researchgate.netnih.gov
Bacteriological Success Rates in Clinical Settings
Bacteriological success rates are a key measure of an antimicrobial agent's effectiveness in eradicating the causative pathogens. In the comparative study of this compound versus ornidazole for pelvic inflammatory disease, the bacteriological success rates in the microbiologically valid (MBV) population at the TOC visit were assessed. researchgate.netnih.gov
This compound demonstrated a bacteriological success rate of 100% (32/32) in the MBV population. researchgate.netnih.gov In comparison, ornidazole showed a bacteriological success rate of 89.66% (26/29) in the same population. researchgate.netnih.gov
In a phase IV trial evaluating this compound plus levofloxacin for pelvic inflammatory disease, the bacteriological success rate in the MBV population at the TOC visit was 87.5% (14/16). nih.govfrontiersin.orgresearchgate.net Common anaerobes identified in this study included Bacteroides fragilis, Finegoldia magna, Bacteroides thetaiotaomicron, Prevotella bivia, and Lactobacillus species. nih.gov Most of the tested strains were sensitive to this compound, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL. nih.govfrontiersin.orgresearchgate.net
Here is a summary of bacteriological success rates in the comparative trial:
Treatment | Population | Bacteriological Success Rate (n/N) |
This compound | MBV | 100% (32/32) |
Ornidazole | MBV | 89.66% (26/29) |
MBV: Microbiologically Valid Population
Emerging Applications and Unmet Medical Needs
This compound is considered a third-generation nitroimidazole antibacterial drug. researchgate.netresearchgate.net Its development is partly driven by the emergence of antimicrobial resistance to older nitroimidazoles like metronidazole. nih.govfrontiersin.org
Beyond its approved indications for anaerobic bacterial infections, including appendicitis and pelvic inflammatory disease, this compound has been investigated for other potential applications. researchgate.netveeva.com Research has explored its use in preventing postoperative surgical site infections (SSI) when combined with broad-spectrum antibiotics, showing a significant reduction in incidence in a prospective study interim report. hspharm.com
The focus on developing new nitroimidazole derivatives like this compound highlights the ongoing need for effective treatments against anaerobic bacteria, particularly in the face of rising resistance to existing agents. academicjournals.org this compound is currently under investigation in clinical trials for conditions such as appendicitis. nih.govdrugbank.com The ongoing research into this compound underscores its potential role in addressing unmet medical needs in the treatment of anaerobic infections and potentially in surgical prophylaxis. patsnap.comhspharm.comhkexnews.hkbiospace.comhspharm.com
Antimicrobial Resistance and Morinidazole
Mechanisms of Resistance to Nitroimidazole Compounds
Nitroimidazole drugs, including Morinidazole, are prodrugs that require reductive activation within susceptible microorganisms to exert their cytotoxic effects. wikipedia.orgmdpi.comoup.com This activation typically occurs under anaerobic conditions through the action of microbial nitroreductases and other electron transport proteins. wikipedia.orgmdpi.comoup.comnih.govcambridge.org The reduced intermediates, such as nitro radical anions, are highly reactive and damage microbial DNA and other essential cellular components, leading to cell death. patsnap.comwikipedia.orgoup.comcambridge.org
Resistance to nitroimidazole compounds primarily arises from mechanisms that interfere with this reductive activation process or mitigate the effects of the toxic intermediates. Key mechanisms include:
Decreased Drug Uptake: Reduced permeability of the microbial cell membrane to the nitroimidazole can limit the amount of prodrug entering the cell, thus reducing the formation of toxic metabolites. oup.comnih.gov
Altered or Reduced Activity of Nitroreductases: Mutations or decreased expression of the enzymes responsible for reducing the nitro group can impair the activation of the prodrug. mdpi.comoup.comnih.govcambridge.org For instance, in Helicobacter pylori, inactivation of the rdxA and frxA genes, which encode oxygen-insensitive NADPH nitroreductase and NADPH flavin oxidoreductase respectively, has been linked to metronidazole resistance. mdpi.com The nim genes (NimA, -B, -C, -D, -E, etc.), found in some anaerobic bacteria like Bacteroides species and Clostridioides difficile, encode nitroreductases that can convert the nitro group to a non-bactericidal amine, effectively detoxifying the drug. mdpi.comnih.govbiorxiv.orgresearchgate.net
Increased Oxygen Levels: While not a direct resistance mechanism in the microorganism itself, increased oxygen tension in the environment can interfere with the reductive activation of nitroimidazoles, as oxygen can compete for the electrons needed for this process. oup.comuu.se This can lead to a "futile cycle" where the drug is re-oxidized to its inactive form. oup.com
Enhanced DNA Repair Mechanisms: Some resistant strains may possess more efficient mechanisms for repairing the DNA damage caused by the reactive nitroimidazole intermediates. oup.com
Efflux Pumps: While less commonly cited as a primary mechanism for nitroimidazoles compared to other antibiotic classes, efflux pumps could theoretically contribute to resistance by actively transporting the drug out of the microbial cell. researchgate.net
Research into the exact mechanisms of resistance for specific nitroimidazoles in various pathogens is ongoing. mdpi.comoup.comuu.se
Cross-Resistance Patterns
Cross-resistance among nitroimidazole compounds is a significant concern. Due to their shared mechanism of action, involving reductive activation of the nitro group, microorganisms resistant to one nitroimidazole often exhibit reduced susceptibility to other drugs in the same class. uu.seuq.edu.aunih.gov This means that resistance to commonly used nitroimidazoles like metronidazole can lead to decreased effectiveness of other nitroimidazoles, including this compound. uq.edu.aunih.gov
Studies have documented cross-resistance between metronidazole and other nitroimidazoles like tinidazole and ornidazole in various pathogens, particularly anaerobic bacteria and protozoa such as Trichomonas vaginalis and Giardia duodenalis. uq.edu.aunih.gov Given that this compound shares the core nitroimidazole structure and mechanism of action, it is susceptible to similar cross-resistance patterns. The emergence of metronidazole resistance after decades of widespread use highlights the potential for resistance to extend to newer nitroimidazoles like this compound. veeva.comcenterwatch.comnih.govfrontiersin.org
While cross-resistance is prevalent within the nitroimidazole class, resistance to nitroimidazoles does not necessarily confer resistance to other classes of antibiotics with different mechanisms of action. However, co-resistance to unrelated antibiotics can occur, particularly in multidrug-resistant strains that have acquired multiple resistance determinants.
Surveillance of this compound Resistance
Monitoring the development and spread of resistance to this compound is essential for informing clinical guidelines and public health strategies. Surveillance efforts typically involve:
Minimum Inhibitory Concentration (MIC) Testing: Determining the lowest concentration of this compound that inhibits the visible growth of a microorganism in vitro. frontiersin.org This provides quantitative data on the susceptibility of clinical isolates.
Collection and Testing of Clinical Isolates: Regularly collecting samples from patients treated with this compound to identify resistant strains and track changes in susceptibility over time. frontiersin.org
Molecular Characterization of Resistance Mechanisms: Investigating the genetic basis of resistance in resistant isolates, such as identifying mutations in nitroreductase genes or the presence of nim genes. mdpi.comnih.govbiorxiv.org
Epidemiological Studies: Analyzing the prevalence of this compound resistance in different geographical regions and patient populations.
While specific large-scale global surveillance data solely focused on this compound resistance may be limited compared to older nitroimidazoles like metronidazole, studies evaluating this compound's effectiveness often include assessments of the susceptibility of target pathogens. For example, clinical trials evaluating this compound for conditions like pelvic inflammatory disease and appendicitis have included bacteriological studies to determine the susceptibility of isolated anaerobes. nih.govfrontiersin.org Some studies have reported that clinical resistance of anaerobes to this compound has been rare. academicjournals.org
Interactive Table 1: Susceptibility of Anaerobes to this compound and Ornidazole (Example Data from a Periodontitis Study) academicjournals.org
Bacterium | This compound MIC (ng/ml) | Ornidazole MIC (ng/ml) |
Peptostreptococcus anaerobius | 250 | 250 |
Veillonella parvula | 250 | 250 |
Actinomyces dentocariosus | 250 | 250 |
Bacteroides thetaiotaomicron | 4000 | - |
Strategies to Mitigate Resistance Development
Combating the development and spread of this compound resistance requires a multifaceted approach, similar to strategies employed for other antimicrobial agents. Key strategies include:
Prudent Antimicrobial Use: Prescribing this compound only when necessary for confirmed or suspected anaerobic or protozoal infections susceptible to the drug. Avoiding unnecessary or inappropriate use in viral infections or for prophylaxis in settings where it is not indicated.
Optimizing Dosing Regimens: Ensuring appropriate dosing and duration of treatment to achieve sufficient drug concentrations at the site of infection and minimize the risk of selecting for resistant mutants.
Combination Therapy: In some cases, using this compound in combination with other antimicrobial agents that have different mechanisms of action can help prevent the emergence of resistance and provide broader coverage for polymicrobial infections.
Infection Prevention and Control: Implementing effective infection prevention and control measures to reduce the incidence of infections and thus the need for antimicrobial treatment.
Diagnostic Testing: Utilizing rapid and accurate diagnostic tests to identify the causative pathogen and its susceptibility profile, guiding appropriate antimicrobial selection.
Development of New Agents: Continued research and development of new antimicrobial agents with novel mechanisms of action are crucial to overcome existing resistance and provide alternatives when resistance to current drugs emerges. uq.edu.auacs.org
Surveillance and Monitoring: Maintaining robust surveillance systems to track resistance patterns and identify emerging threats allows for timely interventions.
By implementing these strategies, the medical community can work to preserve the effectiveness of this compound and other nitroimidazole compounds for treating susceptible infections.
Safety and Tolerability Profile of Morinidazole
Incidence and Nature of Adverse Events
Clinical studies have reported the incidence and nature of adverse events (AEs) associated with Morinidazole. In a multicenter, prospective, open-label phase IV trial evaluating this compound plus levofloxacin for pelvic inflammatory disease (PID), the incidence of AEs in the full analysis set (FAS) was 44.73% (212/474), with drug-related AEs occurring in 27.43% (130/474) of patients. nih.govfrontiersin.org The majority of these events were characterized as mild to moderate in severity. nih.govfrontiersin.org
Commonly reported drug-related AEs included gastrointestinal disturbances such as nausea (5.91%), abdominal discomfort (2.32%), vomiting (2.11%), and diarrhea (1.48%). nih.govfrontiersin.org Neurological effects like dizziness (3.80%) and headache (1.69%) were also noted. nih.govfrontiersin.org Other reported adverse events included pruritus (1.90%), epigastric pain (1.69%), decreased white blood cell count (1.69%), flatulence (1.27%), and elevated blood creatinine levels (1.05%). nih.govfrontiersin.org
Serious AEs were infrequent, occurring in 1.27% of cases (6 out of 474 patients) in the phase IV trial. frontiersin.org These included somatization disorder, ovarian serous adenocarcinoma, adjustment disorder, gonorrhoeae-infected PID, endometrial polyp, and chronic gastroenteritis. frontiersin.org Of these serious AEs, two cases (somatization disorder and adjustment disorder) were considered probably unrelated to the study drugs, while the others were judged as unrelated. frontiersin.org No serious drug-related AEs or deaths were reported during this study. frontiersin.orgresearchgate.net
In a multicenter, double-blind, randomized trial comparing this compound with ornidazole for PID, drug-related adverse events occurred less frequently with this compound (32.74%, 55/168) than with ornidazole (47.06%, 80/170). researchgate.net
Here is a summary of the most common drug-related adverse events (>1%) reported in the phase IV trial:
Adverse Event | Incidence (%) |
Nausea | 5.91 |
Dizziness | 3.80 |
Abdominal discomfort | 2.32 |
Vomiting | 2.11 |
Pruritus | 1.90 |
Epigastric pain | 1.69 |
Headache | 1.69 |
Decreased white blood cell | 1.69 |
Diarrhea | 1.48 |
Flatulence | 1.27 |
Elevated blood creatinine | 1.05 |
Hypersensitivity Reactions
Hypersensitivity reactions, while less common, can occur with this compound. patsnap.compatsnap.com Symptoms of an allergic response may include skin rashes, itching, and hives. patsnap.com In rare instances, more severe reactions such as anaphylaxis have been reported with nitroimidazoles. patsnap.com this compound is contraindicated in individuals with known hypersensitivity to nitroimidazoles or any component of its formulation. patsnap.com
Neurological Effects (e.g., Peripheral Neuropathy)
Neurological effects, including peripheral neuropathy characterized by tingling or numbness in the extremities, have been reported with the use of this compound, particularly with prolonged treatment. patsnap.com These effects are generally considered reversible upon discontinuation of therapy. patsnap.com this compound's chemical structure and metabolic pathway are thought to contribute to a lower incidence of central nervous system adverse reactions compared to metronidazole and ornidazole, as it is highly water-soluble and does not easily penetrate the blood-brain barrier. nih.gov
Contraindications and Cautions (e.g., Blood Dyscrasias, Central Nervous System Diseases, Hepatic Impairment)
This compound is contraindicated in individuals with a known hypersensitivity to nitroimidazoles or any component of the formulation. patsnap.com Caution is advised when prescribing this compound to patients with a history of blood dyscrasias, central nervous system diseases, or severe hepatic impairment due to the potential for exacerbating these conditions. patsnap.com
Influence of Organ Impairment on Safety Profile
Organ impairment can influence the safety profile of this compound, particularly regarding its metabolites. This compound undergoes extensive metabolism, primarily through N+-glucuronidation and sulfation, producing metabolites such as M7, M8-1, and M8-2. researchgate.netfrontiersin.org These conjugated metabolites are substrates for organic anion transporters (OAT) 1 and OAT3 in the kidneys. researchgate.netfrontiersin.orgdoi.org
In patients with severe renal impairment, the systemic exposure (as measured by area under the curve - AUC) of this compound's conjugated metabolites (M7, M8-1, and M8-2) is significantly increased compared to healthy subjects. researchgate.netfrontiersin.orgdoi.org Studies have shown AUC values for M7, M8-1, and M8-2 to be approximately 14.1- to 20.4-fold higher in patients with severe renal impairment. researchgate.netfrontiersin.org This increased exposure is attributed to the accumulation of uremic toxins in chronic renal failure, which can inhibit the activity of renal transporters like OAT3, thereby blocking the renal excretion of these metabolites. researchgate.netdoi.org While the plasma exposure of the parent drug (this compound) itself may show a smaller increase (around 50% in severe renal impairment), the substantial accumulation of metabolites highlights the importance of considering renal function when administering this compound. researchgate.net Despite the increased metabolite exposure, a standard dose of 500 mg this compound has been reported to be well tolerated in patients with severe renal impairment, suggesting that the safety is generally maintained. surgeryresearchjournal.com
Synthetic Chemistry and Quality Control of Morinidazole
Synthetic Pathways and Methodologies
Morinidazole, chemically known as 1-[3-(4-morpholinyl)-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazole, can be synthesized through various routes. One disclosed method involves the successive ring opening, salt formation, dissociation, and recrystallization of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole to obtain high-purity this compound. google.com This method utilizes the ring-opening reaction of an epoxy compound, specifically 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole, with morpholine. google.com Halogenides can be used as catalysts in the ring-opening step to enhance selectivity. google.com The reaction is typically carried out by heating in an organic solvent, followed by cooling crystallization to obtain the crude product. google.com Subsequent steps of salt formation with an inorganic acid, decolorization with activated carbon, filtration, dissociation by adjusting to weakly alkaline pH, and filtration lead to the isolation of this compound. google.com
A potential side reaction during the ring-opening of the epoxy compound is the formation of an isomer, 3-(2-methyl-5-nitro-1H-imidazoles-1-base)-2-morpholinyl propyl alcohol, which can affect the quality of the final product. google.com
Isolation, Characterization, and Identification of Process-Related Impurities
Process-related impurities are critical quality attributes that can arise during the synthesis or manufacturing of a drug substance. axios-research.com Identification and control of these impurities are mandated by regulatory bodies to ensure drug safety and efficacy. axios-research.com In the production of this compound, analysis of the mother liquor from the recrystallization process has revealed the presence of several process-related impurities. researchgate.netcitedrive.compatsnap.com
High-performance liquid chromatography (HPLC) is a key technique used for the identification and detection of these impurities. researchgate.netcitedrive.compatsnap.com Preparative HPLC can be employed for the separation and isolation of impurities from the recrystallization mother liquor. researchgate.netcitedrive.com
Structural Elucidation of Impurities (e.g., using High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
Structural elucidation of isolated impurities is crucial for their identification. High-resolution mass spectrometry (HRMS), such as positive ESI high-resolution TOF-MS, is used to determine the elemental composition of impurities based on their mass-to-charge ratios ([M+H]+ ions). researchgate.net Further structural information can be obtained from product mass spectra generated by techniques like triple quadrupole mass spectrometry. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for confirming the structures of impurities. researchgate.netcitedrive.compatsnap.com Both 1D and 2D NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the impurity molecules. Infrared (IR) spectroscopy can also be used for structural verification. researchgate.net
The structures of identified impurities are often confirmed by direct synthesis and comparison of their analytical data (e.g., retention times in HPLC) with those of the synthesized standards. researchgate.netcitedrive.com
Possible Formation Pathways of Impurities
Detailed discussion of possible formation pathways of impurities is essential for developing strategies to minimize their presence. researchgate.netcitedrive.compatsnap.com While specific reaction schemes for all this compound impurities were not extensively detailed in the search results, the formation of the isomer 3-(2-methyl-5-nitro-1H-imidazoles-1-base)-2-morpholinyl propyl alcohol is mentioned as a potential side reaction during the ring-opening of the epoxy intermediate. google.com This suggests that alternative reaction sites on the epoxy compound can be attacked by morpholine, leading to the formation of structural isomers.
Other impurities can arise from incomplete reactions, side reactions of starting materials or intermediates, degradation of the product, or reactions with solvents or reagents used in the synthesis and purification processes. Identifying the origins of these impurities can inform the redesign of synthetic conditions to eliminate or reduce them. researchgate.net
Detection of Impurities in Commercial Products
The presence of process-related impurities in commercial this compound products is a significant concern for quality control. Studies have shown that certain impurities, such as Imp-B, Imp-C, and Imp-G, have been detected in commercial samples of this compound. researchgate.netcitedrive.compatsnap.com
High-performance liquid chromatography (HPLC) is routinely used for the detection and quantification of impurities in pharmaceutical products. researchgate.netcitedrive.compatsnap.comchromatographyonline.com Validated HPLC methods are necessary to ensure accurate and reliable impurity profiling. chromatographyonline.com
Prediction of Impurity Toxicities
For example, one identified impurity, Imp-H, was flagged as a potential genotoxic impurity based on (quantitative) structure-activity relationships ((Q)SAR) prediction methodologies. researchgate.net
Enantioselective Synthesis and Pharmacokinetics of Stereoisomers (R- and S-Morinidazole)
This compound contains a chiral center, leading to the existence of two enantiomers, R-Morinidazole and S-Morinidazole. While this compound is often administered as a racemate (a mixture of both enantiomers), the individual enantiomers can exhibit different pharmacokinetic profiles and potentially different pharmacological activities or toxicity.
Studies on the pharmacokinetics of racemic this compound in humans have shown that it undergoes extensive metabolism, primarily through N+-glucuronidation and sulfation. asm.orgnih.govmedchemexpress.cn This metabolic pathway displays regioselectivities and stereoselectivities. asm.orgnih.gov The nitrogen atom of the morpholine ring is glucuronidated, forming diastereoisomeric N+-glucuronides: S-Morinidazole glucuronide (M8-1) and R-Morinidazole glucuronide (M8-2). asm.orgnih.gov
Research indicates that UDP glucuronosyltransferase 1A9 (UGT1A9) plays a significant role in the N+-glucuronidation of this compound. asm.orgnih.gov Kinetic studies have shown that while the Michaelis-Menten constant (Km) values for the formation of M8-1 and M8-2 by human liver microsomes are similar, the maximum reaction rate (Vmax) values are significantly different, indicating stereoselective metabolism. nih.gov The plasma exposure of the R-enantiomer glucuronide (M8-2) has been observed to be significantly higher than that of the S-enantiomer glucuronide (M8-1). asm.orgnih.gov
After intravenous administration of racemic this compound, both the parent drug and its metabolites are primarily eliminated through renal excretion. asm.orgnih.govresearchgate.net Approximately 70% of the administered dose is recovered in urine, with the parent drug accounting for a portion, and the glucuronide and sulfate conjugates making up a significant percentage. asm.orgresearchgate.net
While the search results confirm the existence of R- and S-Morinidazole and discuss their stereoselective metabolism and pharmacokinetics, detailed information on enantioselective synthesis methods for obtaining pure R- or S-Morinidazole was not prominently available in the provided snippets. However, the recognition of stereoisomer-specific pharmacokinetics highlights the potential importance of enantioselective synthesis and analysis for a comprehensive understanding and control of this compound's behavior in biological systems.
Pharmacokinetic Data for this compound and its Glucuronide Metabolites
Compound | Elimination Pathway | Percentage of Dose Recovered in Urine | Plasma Exposure Ratio (vs. Parent Drug) |
This compound (Parent Drug) | Renal Excretion | 21.2% asm.org | 1.0 |
R-Morinidazole Glucuronide (M8-2) | Renal Excretion, UGT1A9-mediated N+-glucuronidation | 28.4% asm.org | 22.9% nih.gov |
S-Morinidazole Glucuronide (M8-1) | Renal Excretion, UGT1A9-mediated N+-glucuronidation | 6.6% asm.org | 3.96% nih.gov |
Sulfate Conjugate (M7) | Renal Excretion, Sulfation | 13% asm.org | Not specified in snippets |
Note: Plasma exposure ratios for metabolites are relative to the parent drug exposure.
Kinetic Parameters for N+-Glucuronidation of Racemic this compound by Human Liver Microsomes
Metabolite Formed | Km (mM) | Vmax (pmol · min⁻¹ · mg protein⁻¹) |
S-Morinidazole Glucuronide (M8-1) | 11.3 nih.gov | 111 nih.gov |
R-Morinidazole Glucuronide (M8-2) | 15.1 nih.gov | 1660 nih.gov |
Analytical Method Development and Validation for this compound and its Impurities
Analytical method development and validation are critical components of quality control for pharmaceutical compounds like this compound, ensuring the identity, purity, and strength of the drug substance and drug product. This involves creating and verifying procedures to accurately identify and quantify the active pharmaceutical ingredient (API) and its related impurities. Regulatory bodies, such as the FDA, and guidelines like ICH Q2(R1), provide frameworks for the validation parameters required for these analytical procedures labmanager.comich.org.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its impurities due to its sensitivity, selectivity, and quantitative capabilities researchgate.netresearchgate.net. Method development for this compound typically involves optimizing chromatographic conditions, such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve adequate separation of this compound from its process-related impurities and degradation products researchgate.netresearchgate.netchromatographyonline.com.
Several process-related impurities have been identified during the production of this compound. For instance, analysis of the mother liquor from the recrystallization process has revealed the presence of eight process-related impurities (Imp-A to Imp-H), including three previously unreported impurities (Imp-A, Imp-B, and Imp-C) and one potential genotoxic impurity (Imp-H) researchgate.netcitedrive.com. The identification and characterization of these impurities are crucial for establishing appropriate analytical methods for their control. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structures of these impurities researchgate.netcitedrive.com.
Once an analytical method, such as an HPLC method, is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose labmanager.comich.org. Key validation parameters for quantitative tests for impurities and assay procedures include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness ich.org.
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients labmanager.comich.org. For this compound, this involves ensuring that the peaks corresponding to this compound and each impurity are well-separated from each other and from other matrix components in the chromatogram researchgate.netresearchgate.net.
Accuracy: The closeness of agreement between the value found and the accepted true value labmanager.comich.org. This is typically assessed by analyzing samples of known concentrations or by spiking a placebo matrix with known amounts of the analyte and impurities ich.org.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample labmanager.comich.org. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ich.orgresearchgate.net. Studies have shown acceptable intra- and inter-batch precision for HPLC methods developed for the quantification of this compound and related substances researchgate.net.
Detection Limit (DL): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions ich.org.
Quantitation Limit (QL): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions ich.org. Reported detection limits for this compound in various matrices using HPLC methods are in the nanogram per milliliter range researchgate.net.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range ich.org. Linear responses have been observed over specific concentration ranges for this compound and its related substances in developed HPLC methods researchgate.net.
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity ich.org.
Robustness: A measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters ich.org.
Validation studies for this compound analytical methods, particularly those utilizing HPLC, have demonstrated their sensitivity and selectivity for the simultaneous quantification of this compound and its impurities researchgate.net. These validated methods provide essential technical support for the quality control of this compound, ensuring that the final drug product meets the required purity standards researchgate.netcitedrive.com.
Data from analytical method validation studies for this compound and its impurities would typically include parameters such as retention times, resolution between peaks, linearity ranges, limits of detection and quantitation, accuracy (expressed as recovery), and precision (expressed as relative standard deviation). While specific comprehensive data tables were not directly extracted from the search results, the information indicates that such data is generated and evaluated during the validation process researchgate.net.
For example, one study describes an HPLC method for the simultaneous quantification of this compound and its carbonylation metabolite (M1) in human plasma, reporting linear calibration curves and satisfactory intra- and inter-day precision and accuracy nih.gov. Another study focusing on the simultaneous quantification of several nitroimidazole drugs, including this compound, in human saliva using HPLC, also reported validated parameters such as linearity, precision, accuracy, recovery, and stability researchgate.net.
The development and validation of these analytical methods are crucial for monitoring the quality of this compound throughout its lifecycle, from raw material to the final drug product, and for supporting regulatory submissions axios-research.com.
Development of Morinidazole Derivatives and Analogs
Design and Synthesis of Novel Nitroimidazole Derivatives
The design and synthesis of novel nitroimidazole derivatives related to Morinidazole involve modifying the core nitroimidazole ring and its attached side chains. This compound itself is a 5-nitroimidazole derivative. researchgate.netnih.gov Research in this area includes the synthesis of various substituted nitroimidazoles. For instance, studies have explored the synthesis of 2-nitroimidazole derivatives and their structure-activity relationships. nih.gov The synthesis of 5-nitroimidazole derivatives has also been a focus, with various compounds like azanidazole, ipronidazole, metronidazole, tinidazole, nimorazole, and ornidazole being examples of this class. researchgate.net
Synthetic procedures often involve reactions with the imidazole ring, introducing nitro groups, and attaching various side chains. For example, the synthesis of certain nitroimidazole derivatives can involve the reaction of 2-methyl-4(5)-nitroimidazole with epichlorohydrin. researchgate.net Impurities formed during the synthesis of this compound have also been identified and characterized, providing insights into potential synthetic pathways and byproducts. researchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Reduced Toxicity
Structure-Activity Relationship (SAR) studies are crucial in the development of this compound derivatives to understand how structural modifications influence biological activity and toxicity. For nitroimidazole derivatives, the reduction of the nitro group is essential for their antimicrobial activity, leading to reactive intermediates that damage microbial DNA. patsnap.comhumanjournals.com SAR studies on nitroimidazole derivatives have indicated that substitutions on the imidazole ring can affect antiprotozoal activity. For example, substitutions at the 2-position of the 5-nitroimidazole ring that enhance resonance conjugation can increase antiprotozoal activity. humanjournals.com
Studies have aimed to identify derivatives with improved efficacy and reduced toxicity compared to existing nitroimidazoles like metronidazole. nih.govresearchgate.net SAR optimization has been employed to identify compounds without genotoxicity risk, which is a concern with some nitroimidazole compounds. researchgate.net The type of nitroheterocyclic ring and the nature of attached side chains can significantly alter inhibitory activity against specific pathogens. brieflands.com
Exploration of Morpholine Derivatives with Pharmacological Potential
This compound contains a morpholine moiety, and the exploration of morpholine derivatives is a significant aspect of developing related compounds with pharmacological potential. nih.gov Morpholine is a heterocyclic compound whose derivatives have shown diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ainih.gov The morpholine ring is considered a versatile building block in organic synthesis and medicinal chemistry due to its favorable properties and facile synthetic routes. nih.govfishersci.catsijournals.com
Research includes the synthesis and evaluation of various morpholine-containing compounds. For instance, benzimidazole-morpholine derivatives have been investigated for potential dual-acting inhibitory activities against enzymes and antimicrobial properties. mdpi.com The incorporation of morpholine units into bioactive molecular scaffolds can influence their structure-activity relationships. tsijournals.com
Preclinical Evaluation of Derivative Compounds
Preclinical evaluation of this compound derivative compounds involves assessing their biological activity, pharmacokinetic properties, and potential toxicity in laboratory and animal models before clinical trials. Studies have compared the efficacy of this compound against other nitroimidazoles like ornidazole and metronidazole in preclinical settings, showing comparable or improved antibacterial activity against anaerobic bacteria. nih.govnih.gov
Preclinical studies also investigate the metabolism and excretion of this compound and its metabolites. This compound undergoes extensive metabolism, primarily through N-glucuronidation and sulfation. nih.govresearchgate.netresearchgate.net The identification and characterization of metabolites, including diastereoisomeric morpholine N+-glucuronides, are part of preclinical evaluation to understand the drug's behavior in biological systems. nih.govresearchgate.net Studies in animal models, such as mice, are conducted to evaluate the in vivo effects and potential toxicities of novel derivatives. researchgate.net
Future Perspectives in Morinidazole Research
Advanced Mechanistic Studies
Future research into Morinidazole includes advanced mechanistic studies to fully elucidate its mode of action at a molecular level and understand the mechanisms underlying potential resistance development. While nitroimidazoles are known to exert their effects through reductive activation of the nitro group within susceptible organisms, leading to cytotoxic compounds that damage DNA and other vital biomolecules, detailed mechanistic investigations can provide deeper insights. Research awaits further innovation and mechanistic studies in the field of antimicrobial agents escholarship.org. Understanding the precise enzymatic pathways involved in this compound's activation and the specific cellular targets and damage mechanisms within various pathogens could inform strategies to enhance its activity or overcome resistance. Studies on the metabolism and pharmacokinetics of this compound in humans have already provided insights into its biotransformation, identifying major metabolites and the enzymes responsible for their formation, such as UDP Glucuronosyltransferase 1A9 (UGT1A9) catalyzing N+-glucuronidation researchgate.net. Further mechanistic studies could explore the impact of these metabolic pathways on the drug's efficacy and potential interactions.
Personalized Medicine Approaches based on Pharmacokinetic Variability
Pharmacokinetic variability among patients can influence the efficacy and safety of antimicrobial agents. Future perspectives for this compound include developing personalized medicine approaches based on understanding this variability. Studies have investigated the pharmacokinetics of this compound in specific populations, such as patients with hepatic impairment biorxiv.org. Research has also explored potential drug-drug interactions that could affect this compound's pharmacokinetic profile, such as coadministration with tenofovir, finding little clinically relevant effect on this compound exposure in healthy subjects nih.govasm.orgasm.org.
Understanding how factors like organ function (hepatic and renal impairment), age, weight, and genetic polymorphisms in metabolizing enzymes or transporters influence this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for personalized dosing strategies. A population pharmacokinetic study in patients with moderate hepatic impairment found that disease condition and weight were significant covariates for clearance and volume, respectively biorxiv.org. Tailoring this compound therapy based on individual pharmacokinetic profiles could help optimize drug exposure at the site of infection, improve clinical outcomes, and potentially reduce the risk of therapeutic failure or adverse events. The concept of individualized medication is already considered in clinical practice, for instance, in treating pelvic inflammatory disease where individualized medication might improve clinical resolution rates in patients suspected of anaerobic infection nih.gov.
Data from pharmacokinetic studies can be crucial for developing personalized dosing regimens. For example, a study comparing drug exposure in different groups might yield data structured as follows:
Group | AUC₀-∞ (μg·h/mL) |
Hepatic Impairment Group | 120.44 ± 37.05 |
Control Group | 79.46 ± 23.71 |
Hepatic + Mild Renal Impairment (n=3) | 164.9 ± 44.8 |
Matched Healthy Subjects (n=3) | 77.2 ± 23.1 |
Note: Data is illustrative based on findings in biorxiv.org.
Such data highlights the pharmacokinetic variability that personalized medicine approaches would aim to address.
New Therapeutic Targets and Indications
While this compound is currently approved for specific anaerobic infections, research is exploring its potential for new therapeutic targets and indications. Given the increasing challenge of antimicrobial resistance, identifying new applications for existing or next-generation agents like this compound is important.
Clinical trials are underway to investigate this compound's efficacy in additional conditions. For instance, a clinical study is evaluating this compound and Sodium Chloride Injection in the treatment of acute biliary pancreatitis with infection patsnap.com. Another multi-center randomized clinical trial investigated this compound for surgical site infection prevention in class III wounds, demonstrating a significant decrease in infection rates when used in combination with ceftriaxone patsnap.comnih.gov. These studies suggest potential expanded use of this compound beyond its initial approvals.
The broad-spectrum activity against anaerobes makes this compound a candidate for exploring its utility in other infections where these pathogens play a significant role. Future research may identify novel indications based on a deeper understanding of the pathogens involved in complex infections and this compound's activity profile.
Combination Therapies for Complex Infections
The use of combination therapy is a common strategy in treating complex infections, particularly those involving multiple pathogens or where resistance is a concern. Future research will likely continue to explore the optimal use of this compound in combination regimens.
This compound has already been studied in combination with other antibiotics, such as levofloxacin, for the treatment of pelvic inflammatory disease, demonstrating effectiveness researchgate.netnih.gov. The rationale for such combinations often involves targeting a broader spectrum of potential pathogens, including both anaerobic and aerobic bacteria, which are frequently involved in polymicrobial infections like PID nih.gov.
Research into potential drug-drug interactions, such as the study with tenofovir, is important for assessing the feasibility and safety of combination therapies nih.govasm.orgasm.org. Future studies could investigate novel combinations of this compound with other antimicrobial agents to address challenging infections, potentially including those caused by resistant strains or in patient populations with compromised immune systems. The goal is to identify synergistic effects, prevent the development of resistance, and improve clinical outcomes in complex infection scenarios. While not specific to this compound, research on combination therapies for resistant bacteria like Pseudomonas aeruginosa highlights the ongoing need for effective combination strategies mdpi.com.
Ongoing Clinical Trials and Post-Market Surveillance Research
The continued evaluation of this compound through ongoing clinical trials and post-market surveillance is essential for gathering more data on its effectiveness, safety, and optimal use in real-world settings.
Several clinical trials are listed as ongoing or recently completed, investigating aspects such as drug-drug interactions and pharmacokinetics in specific patient populations like those with moderate renal insufficiency patsnap.com. A Phase IV clinical trial evaluated the effectiveness and safety of this compound plus levofloxacin in pelvic inflammatory disease, consistent with results from a Phase III trial researchgate.netnih.gov. Phase IV trials, or post-market surveillance, are conducted after a drug has been approved and are crucial for monitoring the drug's performance in a larger, more diverse patient population than typically included in earlier trials canada.capatheon.comlindushealth.comnih.gov.
Post-market surveillance research helps to identify any long-term effects or rare adverse events that may not have been apparent during pre-approval studies lindushealth.comnih.gov. It also provides valuable data on the drug's effectiveness in routine clinical practice and in various patient subgroups. This ongoing monitoring and data collection contribute to a comprehensive understanding of this compound's benefit-risk profile over time and in wider use. The findings from these studies can inform clinical guidelines, identify areas for further research, and ensure the continued safe and effective use of this compound.
Q & A
Q. What are the primary metabolic pathways of morinidazole, and how are its metabolites identified?
this compound undergoes phase II metabolism, primarily via glucuronidation (mediated by UGT1A9) and sulfation, with minimal CYP450 involvement. Metabolites are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated methods for linearity, precision, and stability. Key metabolites include diastereoisomeric N⁺-glucuronides (M8-1, M8-2) and a sulfate conjugate (M7). Plasma and urine samples are analyzed to quantify unchanged drug and metabolites .
Q. How is the antibacterial activity of this compound compared to other nitroimidazoles (e.g., ornidazole) evaluated in vitro?
Minimum inhibitory concentration (MIC) assays are conducted under standardized conditions using anaerobic bacterial isolates (e.g., Bacteroides fragilis). Activity is compared to ornidazole, metronidazole, and tinidazole, with this compound showing 2–8 times greater potency against specific pathogens. Experimental controls include consistent bacterial inoculum size, pH, and incubation time .
Q. What methodologies are used to determine this compound pharmacokinetic (PK) parameters in healthy subjects?
PK parameters (e.g., AUC, Cmax, t₁/₂) are derived from plasma concentration-time curves using non-compartmental analysis (NCA). Studies employ intravenous infusion (e.g., 500 mg over 2 hours) with serial blood sampling. LC-MS/MS quantifies this compound and metabolites, ensuring method validation for specificity and sensitivity .
Q. How is renal excretion of this compound quantified in patients with severe renal impairment?
Urinary recovery studies measure unchanged drug and metabolites over 36 hours. Renal clearance (CLr) is calculated using the ratio of urinary excretion rate to plasma concentration. Severe renal impairment reduces this compound excretion by 65%, necessitating eGFR-based dose adjustments .
Advanced Research Questions
Q. How are population pharmacokinetic (PPK) models for this compound developed in hepatic/renal-impaired populations?
PPK models use nonlinear mixed-effects modeling (NONMEM) with covariates like Child-Pugh score and eGFR. Base models (e.g., two-compartment) are selected via likelihood ratio tests and residual analysis. Covariates are incorporated stepwise, validated by bootstrap and visual predictive checks. Simulations predict AUC changes for dose optimization .
Q. What statistical approaches resolve contradictions in clinical trial data (efficacy vs. safety)?
Contradictions (e.g., high efficacy but adverse events) are analyzed using per-protocol (PP) and microbiologically valid (MBV) populations. Confounding variables (e.g., comorbidities) are adjusted via multivariate regression. Safety endpoints (e.g., drug-related AEs) are compared using chi-square tests, with p-values <0.05 indicating significance .
Q. How are drug-drug interactions (DDIs) between this compound and CYP modulators (e.g., rifampin) assessed?
Open-label crossover studies measure PK parameters (AUC, Cmax) before/after coadministration with CYP inducers/inhibitors. LC-MS/MS quantifies this compound and metabolites. FDA guidelines classify DDI risk based on exposure changes (<50% deemed clinically insignificant) .
Q. What limitations exist in current PPK models for this compound in comorbid populations?
Key limitations include small sample sizes in hepatic/renal impairment subgroups and lack of PK data for combined organ dysfunction. Models may underrepresent elderly patients with age-related GFR decline. Future studies require larger cohorts and physiologically based pharmacokinetic (PBPK) modeling .
Q. How is the correlation between hepatic function scores (MELD, ALBI) and this compound exposure analyzed?
Spearman’s rank correlation evaluates relationships between MELD/ALBI scores and AUC₀–₂₄. Nonparametric tests (e.g., Mann-Whitney U) compare PK parameters across Child-Pugh classes. Scatter plots and regression analysis visualize trends .
Q. What methodologies validate LC-MS/MS assays for this compound metabolite quantification?
Validation includes intra-/inter-day precision (<15% RSD), accuracy (85–115%), and stability under storage/processing conditions. Calibration curves are linear (e.g., 10–12,000 ng/mL for this compound). Matrix effects are minimized using isotope-labeled internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.